molecular formula C11H15NO3 B15047696 Phenylalanine, 3-methoxy-alpha-methyl-

Phenylalanine, 3-methoxy-alpha-methyl-

Cat. No.: B15047696
M. Wt: 209.24 g/mol
InChI Key: TYHSKOHNTPEOPS-NSHDSACASA-N
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Description

Phenylalanine, 3-methoxy-alpha-methyl- (CAS#: 2349-31-7) is a derivative of phenylalanine, an essential amino acidIt has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanine, 3-methoxy-alpha-methyl- can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxy-beta-nitrostyrene, which is then reduced to 3-methoxyphenyl-2-nitropropane. This intermediate is further reduced to 3-methoxyphenyl-2-aminopropane, followed by a Strecker synthesis to yield the final product .

Industrial Production Methods

Industrial production of Phenylalanine, 3-methoxy-alpha-methyl- typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 3-methoxy-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Phenylalanine, 3-methoxy-alpha-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylalanine, 3-methoxy-alpha-methyl- involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological processes, including mood regulation, cognitive function, and stress response. The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylalanine, 3-methoxy-alpha-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the methoxy group and the alpha-methyl group enhances its stability and alters its reactivity compared to other phenylalanine derivatives .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m0/s1

InChI Key

TYHSKOHNTPEOPS-NSHDSACASA-N

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)OC)(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)(C(=O)O)N

Origin of Product

United States

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